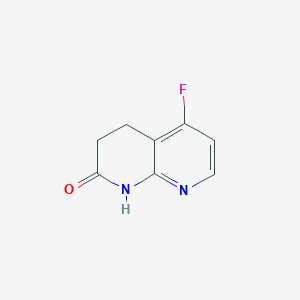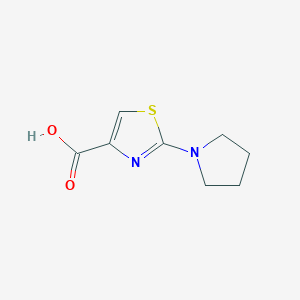
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid
概要
説明
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The compound also contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through ring construction from different cyclic or acyclic precursors . The synthesis of compounds containing a thiazole ring can be achieved through coordination reactions .Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid is characterized by a pyrrolidine ring and a thiazole ring . The thiazole ring has three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Chemical Reactions Analysis
The chemical reactions of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid are influenced by the substituents on the thiazole ring . The presence of p-chloro and p-hydroxyl groups at the phenyl ring can affect the antimicrobial activity of synthesized 2,4-disubstituted thiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid are influenced by the presence of the pyrrolidine and thiazole rings . The compound resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学的研究の応用
Synthesis and Characterization
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid and its derivatives are primarily involved in synthesis and characterization studies. For instance, Patel and Patel (2015) synthesized a series of heterocyclic compounds involving derivatives of 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid, characterizing them using various physicochemical parameters and spectral methods (Patel & Patel, 2015). Similarly, Belveren et al. (2017) developed a facile approach to synthesize highly substituted functionalized 2-(pyrrolidin-1-yl)thiazole ring systems, enhancing the efficiency and selectivity of the desired products (Belveren et al., 2017).
Antimicrobial and Antibacterial Activity
Several studies have focused on the antimicrobial and antibacterial properties of compounds containing 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid. For example, a study by Nural et al. (2018) demonstrated significant antibacterial activity against various bacterial strains, including M. tuberculosis, from derivatives of 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid (Nural et al., 2018). Stanchev et al. (1999) also found moderate antibacterial activity against a range of bacteria and fungi in compounds containing thiazole and oxazole moieties, including 2-(pyrrolidinyl)thiazole-4-carboxylic acid (Stanchev et al., 1999).
Application in Corrosion Inhibition
Research by Chaitra et al. (2016) explored the use of thiazole-based pyridine derivatives, which include 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid, as potential corrosion inhibitors for mild steel. They demonstrated that these compounds have a significant effect on corrosion inhibition, providing insight into industrial applications (Chaitra et al., 2016).
Bioisosteric Replacement and Inhibitor Design
Cui et al. (2005) designed and synthesized a series of thiazole-4-carboxylic acid thiazol-2-ylamide (TCAT) derivatives for use as inhibitors, demonstrating their potential in the development of pharmaceutical agents (Cui et al., 2005).
Miscellaneous Applications
Further, research on 2-(pyrrolidin-1-yl)thiazole-4-carboxylic acid extends to various other fields, such as the study of dynamic tautomerism (Bhatia et al., 2013) (Bhatia et al., 2013), and synthesis of complex molecular frameworks for dye adsorption (Zhao et al., 2020) (Zhao et al., 2020).
将来の方向性
The future directions for the study of 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid could involve further exploration of its biological activities and the design of new pyrrolidine compounds with different biological profiles . Additionally, the influence of steric factors on biological activity and the structure–activity relationship of the studied compounds could be investigated .
特性
IUPAC Name |
2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALABIYZPKXBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


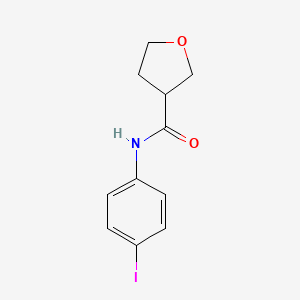
![3-Bromo-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1532198.png)
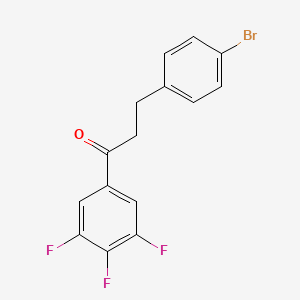
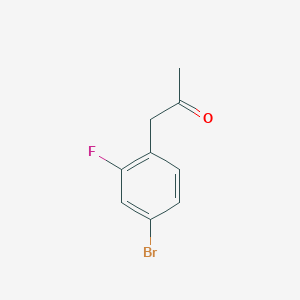
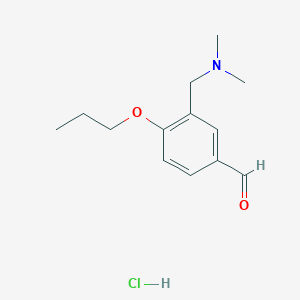
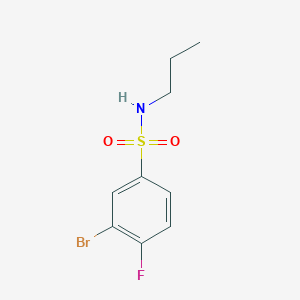
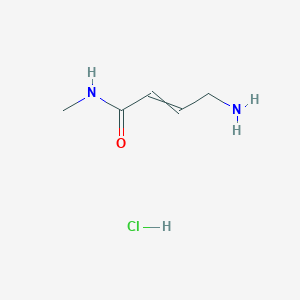
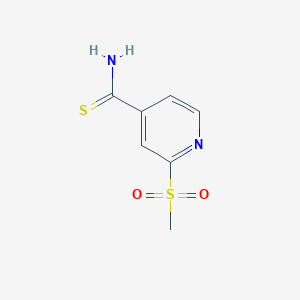
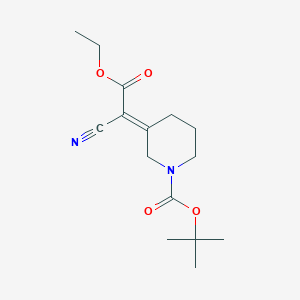
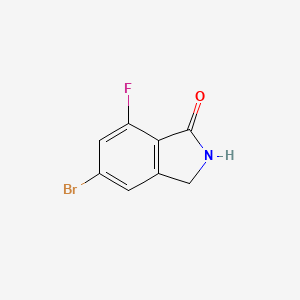
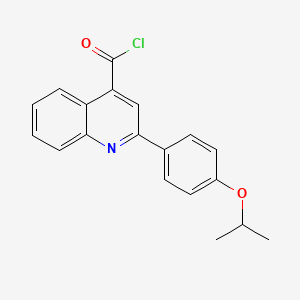
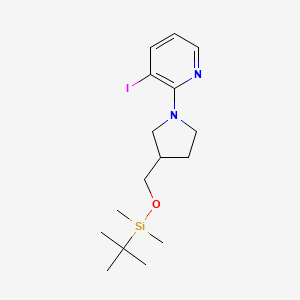
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1532217.png)
